The compound 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule that belongs to the class of morpholine derivatives. Its structure includes a morpholine ring, a piperidine moiety, and a thiophene group, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its unique structural features and possible therapeutic applications.
This compound can be classified under various categories based on its functional groups:
The synthesis of 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple synthetic steps:
These steps often require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the desired compound.
The molecular formula for 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is .
Property | Value |
---|---|
Molecular Weight | 396.54 g/mol |
IUPAC Name | 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione |
InChI | InChI=1S/C22H28N2O3S/c1-16(24)20(23)19(25)21(26)22(27)28/h11,14H,7-10,12-13,15H2,1-6H3 |
Canonical SMILES | CC1=C(SC=C1)CCC(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C |
The structure features a morpholine ring fused with a piperidine moiety and a thiophene group that may influence its biological activity.
The potential reactions involving this compound include:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione may involve:
Research into its precise molecular targets is ongoing to fully elucidate its mechanism.
The physical properties of this compound include:
Chemical properties include:
4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione has several potential applications:
Research continues into its therapeutic potential across various fields, particularly in drug development and disease treatment strategies.
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8